Digalactosyldiacylglycerol

概要

説明

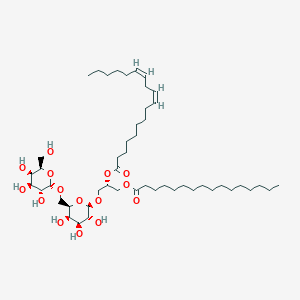

Digalactosyldiacylglycerol is a neutral glycolipid where two residues of galactose are bound to the glycerol at the sn-3 position to form a hydrophilic head group, while the sn-1 and sn-2 positions of the glycerol backbone are esterified with two acyl chains . It is a major constituent of the thylakoid membranes in chloroplasts and is essential for the organization and function of the photosynthetic machinery in plants .

準備方法

Synthetic Routes and Reaction Conditions: Digalactosyldiacylglycerol is synthesized in plants through the action of this compound synthase enzymes. The enzyme catalyzes the transfer of a galactose moiety from UDP-galactose to monogalactosyldiacylglycerol, forming this compound . The reaction can be represented as: [ \text{UDP-galactose} + \text{monogalactosyldiacylglycerol} \rightarrow \text{UDP} + \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound can be produced using genetically modified organisms that express the necessary synthase enzymes. For example, Escherichia coli can be engineered to co-express monogalactosyldiacylglycerol synthase and this compound synthase to produce this compound .

化学反応の分析

Primary Pathway (UDP-Galactose-Dependent)

-

Step 1 : Monogalactosyldiacylglycerol (MGDG) is synthesized by MGD synthase (MGD1, MGD2, MGD3) via galactosylation of diacylglycerol (DAG) using UDP-galactose .

-

Step 2 : DGDG synthase (DGD1/DGD2 ) transfers a second galactose from UDP-galactose to MGDG, forming DGDG .

| Pathway Component | Enzymes Involved | Subcellular Localization | Contribution to DGDG Synthesis |

|---|---|---|---|

| Primary (UDP-Gal-dependent) | DGD1, DGD2 | Chloroplast outer envelope | ~90% under normal conditions |

| Alternative (GGGT) | SFR2 | Chloroplast membranes | <10% (activated under stress) |

Alternative Pathway (Galactolipid:Galactolipid Galactosyltransferase, GGGT)

Under stress (e.g., freezing), SFR2 synthesizes DGDG by transferring galactose from MGDG to another galactolipid, producing oligogalactolipids (TriGDG, TetraGDG) .

Enzymatic Degradation and Modification

DGDG participates in lipid remodeling and signaling:

Interaction with Photosynthetic Machinery

-

Photosystem II (PSII) Stabilization : DGDG binds extrinsic proteins (e.g., PsbO) to stabilize the oxygen-evolving complex .

Structural Analysis via Mass Spectrometry

DGDG derivatives exhibit distinct fragmentation patterns:

Example: DGDG-Monoestolide from Oats

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Structural Inference |

|---|---|---|---|

| 1241.826 | 961.584 | Loss of linoleic acid (280 Da) | Fatty acid esterification |

| 1241.826 | 683.362 | Loss of 15-LAHLA (558 Da) | Estolide linkage confirmation |

| 1241.826 | 1079.774 | Loss of galactose (162 Da) | Glycosidic bond cleavage |

Arabidopsis Mutants

| Genotype | DGDG Content (% Total Lipids) | Phenotype |

|---|---|---|

| Wild-type | 15–20% | Normal thylakoid structure |

| dgd1 | ~1.3% | Curved thylakoids, reduced photosynthesis |

| dgd1 dgd2 | <0.5% | Severe growth defects, no functional PSII |

-

Phosphate Deprivation : DGD2 compensates for DGD1 loss, increasing DGDG synthesis in extraplastidial membranes .

Role in Membrane Dynamics

-

Etioplast Development : DGDG is essential for forming prolamellar bodies (PLBs) in dark-grown plants. PLBs require DGDG’s hexagonal phase lipid structure to stabilize lattice membranes .

-

Membrane Fluidity : Polyunsaturated fatty acids (e.g., 18:3) in DGDG enhance membrane flexibility, critical for chloroplast biogenesis .

This synthesis of chemical reactions underscores DGDG’s versatility in plant metabolism, spanning biosynthesis, structural roles, and stress adaptation. Its interplay with enzymes and membrane systems highlights its indispensability in photosynthetic organisms.

科学的研究の応用

Role in Plant Physiology

Photosynthesis and Membrane Structure

DGDG is essential for the formation of thylakoid membranes in chloroplasts, which are critical for photosynthetic processes. Research indicates that DGDG contributes to the organization of internal membrane systems and affects the synthesis of protochlorophyllide, a precursor to chlorophyll. In Arabidopsis mutants with reduced DGDG levels, significant disturbances in membrane structure were observed, leading to impaired photosynthesis under both light and dark conditions .

Dark-to-Light Adaptation

DGDG plays a vital role in the adaptation of plants from dark to light conditions. Studies have shown that this glycolipid is involved in the development of prolamellar bodies, which are crucial for efficient photosynthetic growth after exposure to light. The presence of DGDG helps maintain the structural integrity of these bodies, facilitating rapid adaptation and growth .

Biotechnological Applications

Biomimetic Membranes

DGDG has garnered interest for its potential use in creating biomimetic membranes that mimic natural thylakoid membranes. These membranes can be utilized in various applications, including drug delivery systems and biosensors. The unique properties of DGDG allow for the development of lipid-based carriers that enhance drug solubility and stability .

Algal Biotechnology

In algal biotechnology, DGDG is recognized for its role in enhancing the nutritional value of algal biomass. Given that algae are a rich source of bioactive compounds, DGDG can be extracted and utilized as a functional ingredient in food products, pharmaceuticals, and cosmetics. Its antioxidant properties make it particularly valuable for health-related applications .

Industrial Applications

Food Industry

DGDG can be used as an emulsifier and stabilizer in food products due to its surfactant properties. Its ability to enhance texture and improve mouthfeel makes it suitable for various food formulations . Additionally, its incorporation into food products may provide health benefits associated with plant-derived lipids.

Agricultural Uses

In agriculture, DGDG has potential applications as a biostimulant to promote plant growth and enhance resistance to environmental stressors. Research indicates that DGDG can stimulate root development and improve nutrient uptake in crops, contributing to sustainable agricultural practices .

Case Studies

Case Study 1: Arabidopsis Mutants

A study on Arabidopsis mutants lacking DGDG revealed that these plants exhibited stunted growth and impaired photosynthesis under phosphate-limited conditions. The research demonstrated that DGDG is crucial for maintaining chloroplast function and overall plant health .

Case Study 2: Algal Extracts

Research involving algal extracts rich in DGDG showed promising results in enhancing antioxidant activity and anti-inflammatory effects when applied in cosmetic formulations. The study highlighted the potential of DGDG as a natural ingredient for skin care products .

作用機序

Digalactosyldiacylglycerol exerts its effects by integrating into the thylakoid membranes of chloroplasts, where it stabilizes the photosynthetic protein complexes and facilitates efficient electron transport during photosynthesis . It interacts with other lipids and proteins to maintain the structural integrity and functionality of the thylakoid membranes .

類似化合物との比較

Monogalactosyldiacylglycerol: Another major glycolipid in thylakoid membranes, differing by having only one galactose residue.

Sulfoquinovosyldiacylglycerol: A sulfolipid found in thylakoid membranes, contributing to the negative charge of the membrane.

Uniqueness: Digalactosyldiacylglycerol is unique in its ability to form a bilayer structure in the thylakoid membranes, which is essential for the proper functioning of the photosynthetic machinery. Its dual galactose residues provide additional stability and interaction sites compared to monogalactosyldiacylglycerol .

生物活性

Digalactosyldiacylglycerol (DGDG) is a crucial glycolipid predominantly found in the thylakoid membranes of plants and cyanobacteria. It plays significant roles in photosynthesis, membrane structure, and cellular signaling. This article explores the biological activity of DGDG, emphasizing its biosynthesis, functional roles, and implications in various physiological processes.

1. Biosynthesis of DGDG

DGDG is synthesized from monogalactosyldiacylglycerol (MGDG) through the action of DGDG synthases, primarily DGD1 and DGD2.

- DGD1 : Responsible for most DGDG synthesis under normal conditions.

- DGD2 : More active during phosphate-limiting conditions, substituting phospholipids in membranes.

The biosynthetic pathway involves the transfer of galactose residues to diacylglycerol backbones, which is essential for maintaining membrane integrity and functionality during various stress conditions (e.g., phosphate deprivation) .

2.1 Photosynthesis and Membrane Stability

DGDG is integral to the stability and function of the photosystem II (PSII) complex. Research indicates that mutations leading to reduced DGDG levels result in decreased oxygen-evolving activity and altered stability of extrinsic proteins associated with PSII . Specifically, the absence of DGDG disrupts the binding of proteins essential for the oxygen-evolving complex, thereby impairing photosynthetic efficiency.

2.2 Plant Development and Stress Response

In Arabidopsis thaliana, mutants deficient in DGDG exhibit significant developmental abnormalities, including reduced chloroplast morphology and impaired photosynthesis . The dgd1 mutant shows a greater than 90% reduction in DGDG content, leading to shorter inflorescence stems and increased lignification in phloem cap cells. This suggests that DGDG biosynthesis is linked to hormonal signaling pathways, particularly those involving jasmonic acid (JA), which regulates plant responses to stress .

3.1 Role in Cyanobacteria

In cyanobacteria such as Synechocystis sp. PCC6803, DGDG is essential for maintaining membrane integrity under varying environmental conditions. Studies have shown that knockout mutants lacking DGDG synthesis display compromised growth rates and altered lipid profiles, indicating its critical role in cellular adaptation .

3.2 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of DGDG derivatives, such as DGDG-monoestolide from oats. In vitro tests demonstrated that these compounds can inhibit nitric oxide production in RAW264 cells treated with lipopolysaccharides (LPS), suggesting potential therapeutic applications for inflammatory diseases .

4. Research Findings Summary

5.

This compound is a vital component of plant and cyanobacterial membranes that influences various biological processes, including photosynthesis, development, and stress response. Its synthesis and functional roles underscore its importance in plant physiology and potential applications in biotechnology and medicine.

特性

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。